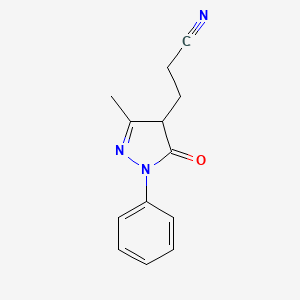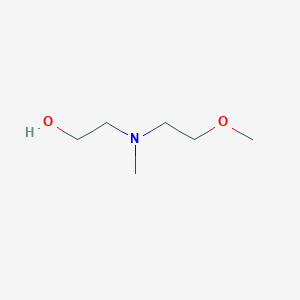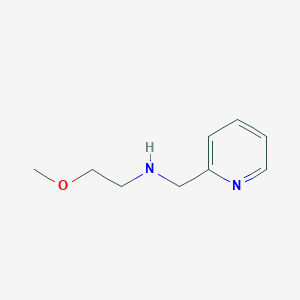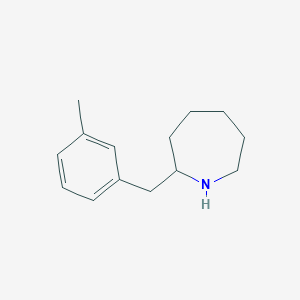
7-Methoxy-2-phenyl-quinolin-4-ol
Descripción general
Descripción
7-Methoxy-2-phenyl-quinolin-4-ol is a chemical compound with the molecular formula C16H13NO2 . It is a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, such as 7-Methoxy-2-phenyl-quinolin-4-ol, has been the subject of numerous studies. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-phenyl-quinolin-4-ol consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . This core is substituted with a methoxy group at the 7-position and a phenyl group at the 2-position .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring systems as they undergo nucleophilic and electrophilic substitution reactions . The specific reactions that 7-Methoxy-2-phenyl-quinolin-4-ol undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-2-phenyl-quinolin-4-ol include a molecular weight of 251.28000, a density of 1.206g/cm3, and a boiling point of 430.7ºC at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
- Quinoline derivatives serve as essential scaffolds for lead compounds in drug development. Researchers have explored the synthesis and functionalization of 7-Methoxy-2-phenyl-quinolin-4-ol to create potential drug candidates . Its structural features make it a promising starting point for designing bioactive molecules.
- Among piperazine chromone compounds, 7-Methoxy-2-phenyl-quinolin-4-ol exhibited good antibacterial activity . This suggests its potential as an antimicrobial agent.
- The methylpyrimidyl pyrazoloquinoline derivative, which includes the quinoline moiety, emerged as a potent PDE10A inhibitor for treating schizophrenia . This highlights its role in neurological research.
- A quinoline derivative with strong anti-inflammatory activity was synthesized, demonstrating its potential in managing inflammatory conditions .
- Quinolin-2,4-dione derivatives, including 7-Methoxy-2-phenyl-quinolin-4-ol, have been used in the synthesis of fused ring systems. These compounds display different tautomeric forms and contribute to the development of novel structures .
Medicinal Chemistry and Drug Discovery
Antibacterial Activity
PDE10A Inhibition for Schizophrenia
Anti-Inflammatory Properties
Synthesis of Fused Ring Systems
Direcciones Futuras
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the synthesis of quinoline derivatives, including 7-Methoxy-2-phenyl-quinolin-4-ol, is likely to continue to be a focus of research. Future directions may include the development of greener and more sustainable chemical processes, as well as the exploration of new biological and pharmaceutical activities .
Propiedades
IUPAC Name |
7-methoxy-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUAOCDNFNSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20430-72-2 | |
| Record name | 20430-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)





![[(2-Methoxyethyl)carbamoyl]formic acid](/img/structure/B3022362.png)




![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)

